molecular formula C9H12N2O2 B13316866 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13316866
M. Wt: 180.20 g/mol
InChI Key: NYXUCDCRAPKTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyridine ring substituted with a methyl group and an oxetane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 6-methyl-3-pyridinol with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    6-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the methyl group.

    6-(Oxetan-3-yl)pyridin-3-amine: Similar structure but with a different substitution pattern.

Uniqueness

6-Methyl-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both a methyl group and an oxetane ring, which can influence its chemical reactivity and biological interactions. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-methyl-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-8(10)9(11-6)13-7-4-12-5-7/h2-3,7H,4-5,10H2,1H3

InChI Key

NYXUCDCRAPKTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OC2COC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.